molecular formula C15H13N3O4 B2362700 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 860650-75-5

5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2362700
CAS No.: 860650-75-5
M. Wt: 299.286
InChI Key: OGUSQQYDDMMTAU-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic compound that features a benzodioxole ring, a triazole ring, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)ethanol: A simpler compound with a benzodioxole ring and an ethanol group.

    2-(1,3-Benzodioxol-5-yl)-1H-1,2,4-triazole: Contains a benzodioxole ring and a triazole ring, similar to the target compound.

    3-(1,3-Benzodioxol-5-yl)-2-cyclohexen-1-one: Features a benzodioxole ring and a cyclohexenone moiety.

Uniqueness

5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is unique due to its combination of a benzodioxole ring, a triazole ring, and a cyclohexenone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-10-4-11(9-1-2-13-14(3-9)22-8-21-13)15(12(20)5-10)18-7-16-6-17-18/h1-3,5-7,11,15,20H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSQQYDDMMTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331846
Record name 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860650-75-5
Record name 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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